醋酸布舍瑞林

描述

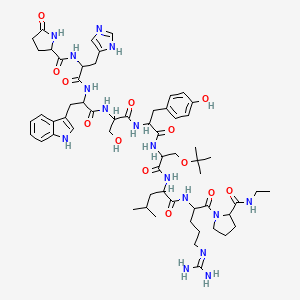

Buserelin acetate is a synthetic peptide analog of the luteinizing hormone-releasing hormone agonist. It is primarily used in the treatment of hormone-responsive cancers such as prostate cancer and breast cancer, as well as estrogen-dependent conditions like endometriosis and uterine fibroids . Buserelin acetate stimulates the pituitary gland’s gonadotrophin-releasing hormone receptor, leading to the release of luteinizing hormone and follicle-stimulating hormone .

科学研究应用

Medical Applications

1.1 Treatment of Endometriosis

Buserelin acetate has been extensively studied for its efficacy in treating endometriosis, a condition characterized by the growth of endometrial tissue outside the uterus. A randomized clinical trial demonstrated that intranasal administration of buserelin acetate significantly reduced dysmenorrhea (painful menstruation), pelvic pain, and dyspareunia (painful intercourse) in women diagnosed with endometriosis. The effects were sustained for up to 12 months post-treatment, indicating a long-term benefit for patients .

1.2 Management of Uterine Fibroids

In the context of uterine fibroids, buserelin acetate promotes significant shrinkage of fibroid tumors. A study comparing intranasal and subcutaneous administration found that both methods resulted in substantial fibroid regression, with approximately 70% of patients experiencing a reduction to 66% or less of the initial fibroid volume . This effect is particularly beneficial prior to surgical interventions.

1.3 Hormone-Responsive Cancers

Buserelin acetate is also indicated for treating hormone-responsive cancers, such as prostate and breast cancer. By suppressing gonadotropin production, it reduces circulating levels of sex hormones like testosterone and estrogen, which can stimulate tumor growth. Chronic administration leads to sustained inhibition of gonadal steroidogenesis, making it a valuable tool in managing these cancers .

1.4 Assisted Reproduction Techniques

In assisted reproduction, buserelin acetate is used to control ovarian stimulation protocols. It helps prevent premature ovulation during fertility treatments, thereby increasing the chances of successful implantation and pregnancy outcomes .

Veterinary Applications

2.1 Enhancing Reproductive Performance in Livestock

Recent studies have explored the use of buserelin acetate in veterinary medicine, particularly in swine reproduction. Research indicates that adding buserelin acetate to boar semen during artificial insemination enhances litter size in gilts (young female pigs). This application demonstrates the compound's potential to improve reproductive efficiency in livestock operations .

Summary of Clinical Findings

The following table summarizes key findings from clinical studies on the applications of buserelin acetate:

准备方法

Synthetic Routes and Reaction Conditions

Buserelin acetate is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The key steps include:

Formation of the peptide backbone: This involves the coupling of protected amino acids using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.

Purification: The crude peptide is purified using high-performance liquid chromatography.

Industrial Production Methods

Industrial production of buserelin acetate involves large-scale peptide synthesis using automated peptide synthesizers. The process includes:

Solid-phase peptide synthesis: This method allows for the efficient assembly of the peptide chain on a solid support.

Cleavage and deprotection: The peptide is cleaved from the solid support and deprotected using strong acids.

Purification and lyophilization: The peptide is purified and then lyophilized to obtain the final product.

化学反应分析

Types of Reactions

Buserelin acetate undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.

Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol or beta-mercaptoethanol.

Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

作用机制

Buserelin acetate exerts its effects by stimulating the pituitary gland’s gonadotrophin-releasing hormone receptor. This leads to the release of luteinizing hormone and follicle-stimulating hormone, which in turn regulate the production of sex hormones like testosterone and estrogen. In males, this results in a reduction in testosterone synthesis and release, while in females, estrogen secretion is inhibited .

相似化合物的比较

Similar Compounds

Leuprolide acetate: Another luteinizing hormone-releasing hormone agonist used in the treatment of hormone-dependent cancers.

Goserelin acetate: Similar to buserelin acetate, used for treating prostate cancer and breast cancer.

Triptorelin acetate: Another analog used for similar therapeutic purposes.

Uniqueness

Buserelin acetate is unique in its specific amino acid sequence and its high potency in stimulating the gonadotrophin-releasing hormone receptor. It has a longer duration of action compared to natural luteinizing hormone-releasing hormone and other analogs .

生物活性

Buserelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), primarily classified as a luteinizing hormone-releasing hormone (LHRH) agonist. It is utilized in clinical settings for the treatment of hormone-dependent conditions such as prostate cancer and endometriosis. This article explores the biological activity of buserelin acetate, including its pharmacokinetics, mechanisms of action, clinical applications, and relevant case studies.

Pharmacokinetics

Buserelin acetate exhibits distinct pharmacokinetic properties depending on the route of administration. Studies indicate that it is rapidly absorbed when administered subcutaneously (70% bioavailability) and has a half-life ranging from 5 to 12 minutes in initial phases, with an elimination half-life of approximately 72 to 80 minutes across various species .

Table 1: Pharmacokinetic Parameters of Buserelin Acetate

| Parameter | Value |

|---|---|

| Bioavailability | ~70% (subcutaneous) |

| Initial Half-Life | 5 min (rats), 12 min (guinea pigs) |

| Elimination Half-Life | 72-80 min |

| Protein Binding | ~15% |

| Accumulation Sites | Pituitary gland, liver, kidneys |

Buserelin acetate acts by stimulating the pituitary gland's GnRH receptors, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Initially, there is an increase in these hormones; however, chronic administration results in desensitization of the GnRH receptors, leading to decreased secretion of gonadotropins and subsequent suppression of sex steroid production. This mechanism underpins its therapeutic use in conditions requiring hormonal modulation .

Clinical Applications

Buserelin acetate has been widely studied for its efficacy in treating various hormone-dependent conditions:

- Prostate Cancer : Buserelin is used for palliative treatment in advanced cases by reducing testosterone levels to castration levels.

- Endometriosis : It helps in managing symptoms by suppressing estrogen production.

- Assisted Reproductive Technology : Buserelin is employed to control ovarian stimulation protocols.

Case Studies

- Prostate Cancer Management : A clinical trial involving patients with advanced prostate cancer demonstrated that administration of buserelin led to significant reductions in serum testosterone levels and improved clinical outcomes over a period of 6 months .

- Endometriosis Treatment : In a study involving women diagnosed with endometriosis, buserelin was administered intranasally, resulting in notable improvements in pain scores and reduction of endometriotic lesions after three months .

- Veterinary Applications : Buserelin has also been utilized in veterinary medicine for inducing ovulation in livestock, showcasing its versatility beyond human applications .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of buserelin acetate:

- Hormonal Suppression : Chronic administration leads to sustained suppression of gonadotropin production and reduced circulating levels of gonadal steroids. This effect is dose-dependent and reversible upon cessation .

- Safety Profile : Research indicates that repeated high doses do not exhibit significant adverse effects on cardiovascular or renal systems, suggesting a favorable safety profile when used appropriately .

属性

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMDEDHDQYLBRT-DRIHCAFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H90N16O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57982-77-1 (Parent) | |

| Record name | Buserelin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30218712 | |

| Record name | Buserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68630-75-1 | |

| Record name | Buserelin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buserelin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUSERELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U86G7YSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does buserelin acetate interact with its target in the body?

A1: Buserelin acetate acts as a potent agonist of gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland []. By mimicking the action of naturally occurring GnRH, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland [, , ].

Q2: What are the downstream effects of buserelin acetate's interaction with GnRH receptors?

A2: While initial administration causes a surge in LH and FSH, prolonged administration of buserelin acetate leads to downregulation and desensitization of GnRH receptors []. This effectively suppresses the release of LH and FSH, resulting in a state of reversible hypogonadism [, ]. This suppression of gonadotropins forms the basis for its use in treating hormone-dependent conditions.

Q3: Does buserelin acetate administration impact estradiol levels?

A3: Yes, administration of buserelin acetate leads to a decrease in serum estradiol levels. Studies show that within 4-6 weeks of treatment, estradiol levels reach below 15 pg/ml [].

Q4: What is the molecular formula and weight of buserelin acetate?

A4: While the provided abstracts don't explicitly mention the molecular formula and weight, they do delve into the spectroscopic characterization of the compound and its interactions. This information is crucial for understanding its physicochemical properties and behavior in various settings.

Q5: Are there any studies on the spectroscopic characteristics of buserelin acetate?

A5: Yes, research has focused on characterizing the inclusion complex of buserelin acetate with dimethyl-beta-cyclodextrin (DM-beta-CyD) using various spectroscopic techniques, including ultraviolet absorption, circular dichroism (CD), proton, and carbon-13 nuclear magnetic resonance spectroscopies [, ]. These studies reveal insights into the interaction between buserelin acetate and DM-beta-CyD, highlighting the involvement of aromatic side chains and specific residues in the complexation process.

Q6: How stable is buserelin acetate in different formulations and storage conditions?

A6: Buserelin acetate's stability is influenced by formulation and storage conditions. Research shows promising stability in a non-biodegradable poly(ethylene-vinyl acetate) implant for up to three months under ICH stability conditions (5°C, 25°C/60% R.H. and 40°C/75% R.H.) []. This stability was confirmed by consistent assay values and the absence of degradation products. Other formulations, such as microspheres and nanoparticles, have also been investigated for controlled release and enhanced stability [, ].

Q7: Can cyclodextrins be used to improve the stability of buserelin acetate?

A7: Yes, studies suggest that cyclodextrins, particularly dimethyl-beta-cyclodextrin (DM-beta-CyD) and maltosyl-beta-cyclodextrin (G2-beta-CyD), can enhance buserelin acetate's stability by forming inclusion complexes [, ]. These complexes shield the peptide from enzymatic degradation. Additionally, ethylated β‐cyclodextrin shows promise in oil-based injectable formulations for sustained release [].

Q8: What are the common applications of buserelin acetate in scientific research?

A8: Buserelin acetate is widely employed in research to induce ovulation in various species, including rabbits, buffaloes, and fish [, , ]. It is also used to create animal models of hormone-dependent conditions like endometriosis and prostate cancer, allowing researchers to study disease mechanisms and test new therapies [, ].

Q9: What are the potential benefits of using buserelin acetate in treating endometriosis?

A9: Studies indicate that buserelin acetate effectively relieves endometriosis-associated pain, including dysmenorrhea, deep dyspareunia, and pelvic pain []. This effect is attributed to its ability to induce a hypoestrogenic state, which leads to the regression of endometrial tissue.

Q10: Has buserelin acetate been investigated for use in controlled drug delivery systems?

A10: Yes, research has explored incorporating buserelin acetate into controlled drug delivery systems like microspheres and nanoparticles [, ]. These systems aim to provide sustained release of the drug, reducing dosing frequency and potentially minimizing side effects.

Q11: Are there any studies evaluating alternative administration routes for buserelin acetate?

A11: Beyond the commonly used nasal spray and injectable forms, studies explore incorporating buserelin acetate into nanoparticles for intravaginal delivery in rabbits []. This approach aims to improve drug bioavailability and potentially reduce the required dose for ovulation induction.

Q12: What is the safety profile of buserelin acetate based on current research?

A12: While buserelin acetate is generally safe, some side effects have been reported, including hot flashes and bone mineral density loss with prolonged use []. These side effects are consistent with its mechanism of action of inducing a hypoestrogenic state.

Q13: Are there specific risk factors that might increase the likelihood of experiencing adverse effects?

A13: Research has identified younger age, lower body mass index, and specific hormonal profiles, such as high estradiol levels, as potential risk factors for developing ovarian hyperstimulation syndrome (OHSS) in patients using buserelin acetate for in vitro fertilization [].

Q14: What analytical techniques are used to characterize and quantify buserelin acetate?

A14: High-performance liquid chromatography (HPLC) is a key analytical technique used to determine the content and release profile of buserelin acetate in various formulations, including nanoparticles []. This method ensures accurate quantification and helps assess the drug's release characteristics over time.

Q15: What are potential future research directions for buserelin acetate?

A15: Future research could focus on:

- Optimizing drug delivery systems to enhance efficacy and minimize side effects [, ].

- Investigating the role of kisspeptin and its interplay with buserelin acetate in regulating sexual motivation []. This opens new avenues for understanding the complex neuroendocrine control of reproductive behavior.

Q16: Are there cross-disciplinary applications of buserelin acetate research?

A16: Yes, buserelin acetate research extends beyond reproductive medicine. It delves into areas like:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。